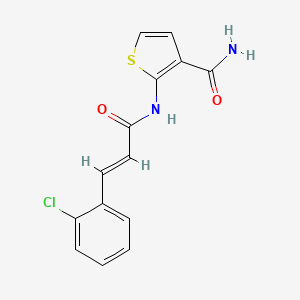
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been developed for cancer treatment. It is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. The inhibition of Chk1 activity by CCT251545 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
Mechanism of Action
The mechanism of action of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves the inhibition of Chk1, which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of Chk1 activity by this compound prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells, which often have defects in the DNA damage response pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be an effective treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is its potent activity against cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its selectivity for Chk1, which may limit its effectiveness in certain types of cancer. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Future Directions
There are several future directions for research on (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide. One area of interest is the development of combination therapies using this compound and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound, as well as its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl acrylate to form 3-(2-chlorophenyl)acrylic acid ethyl ester. The ester is then converted to the corresponding amide using ammonia. The amide is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent to form this compound.
Scientific Research Applications
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. This is due to the inhibition of Chk1, which prevents the repair of DNA damage and leads to cell death. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be an effective treatment for various types of cancer.
properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-4-2-1-3-9(11)5-6-12(18)17-14-10(13(16)19)7-8-20-14/h1-8H,(H2,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHRIJDADWTGJQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
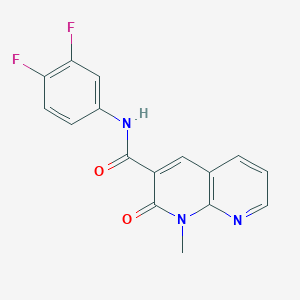
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
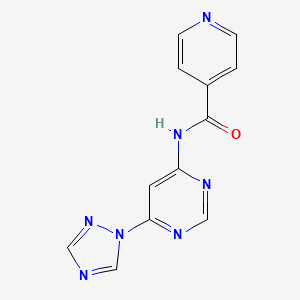
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2623629.png)
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)

![Ethyl 3-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2623634.png)
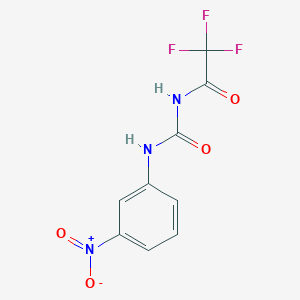
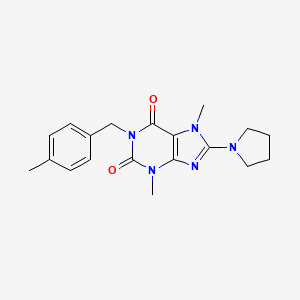

![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
